[1-[(3S,4S)-1-(benzenesulfonyl)-4-hydroxypyrrolidin-3-yl]piperidin-4-yl]-phenylmethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[1-[(3S,4S)-1-(benzenesulfonyl)-4-hydroxypyrrolidin-3-yl]piperidin-4-yl]-phenylmethanone is a complex organic compound that features a pyrrolidine ring, a piperidine ring, and a benzenesulfonyl group. Compounds with such structures are often studied for their potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1-[(3S,4S)-1-(benzenesulfonyl)-4-hydroxypyrrolidin-3-yl]piperidin-4-yl]-phenylmethanone typically involves multi-step organic reactions. A common approach might include:
Formation of the Pyrrolidine Ring: Starting from a suitable precursor, the pyrrolidine ring can be synthesized through cyclization reactions.
Introduction of the Benzenesulfonyl Group: This step involves sulfonylation, where a benzenesulfonyl chloride reacts with the pyrrolidine derivative.
Formation of the Piperidine Ring: The piperidine ring can be introduced through nucleophilic substitution reactions.
Final Coupling: The final step involves coupling the piperidine derivative with a phenylmethanone derivative under appropriate conditions.
Industrial Production Methods
Industrial production of such compounds often involves optimization of the synthetic route to maximize yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl group in the compound can undergo oxidation to form a ketone.
Reduction: The carbonyl group in the phenylmethanone moiety can be reduced to an alcohol.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)
Reducing Agents: Sodium borohydride (NaBH4), Lithium aluminum hydride (LiAlH4)
Nucleophiles: Ammonia (NH3), Amines
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of an alcohol derivative.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Potential use in catalytic reactions due to its unique structure.
Biology
Enzyme Inhibition: Studied for its potential to inhibit specific enzymes.
Receptor Binding: Investigated for its ability to bind to certain biological receptors.
Medicine
Drug Development: Potential use in the development of new pharmaceuticals.
Therapeutic Agents: Studied for its potential therapeutic effects in various diseases.
Industry
Material Science:
Chemical Manufacturing: Used as a precursor in the manufacturing of other chemicals.
Mechanism of Action
The mechanism of action of [1-[(3S,4S)-1-(benzenesulfonyl)-4-hydroxypyrrolidin-3-yl]piperidin-4-yl]-phenylmethanone involves its interaction with specific molecular targets. This may include:
Enzyme Inhibition: Binding to the active site of enzymes, thereby inhibiting their activity.
Receptor Binding: Interaction with biological receptors, leading to modulation of signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- [1-(benzenesulfonyl)pyrrolidin-3-yl]piperidine
- [4-hydroxyphenylmethanone]piperidine
Uniqueness
- Structural Complexity : The presence of both pyrrolidine and piperidine rings along with a benzenesulfonyl group makes it unique.
- Biological Activity : Its potential biological activities may differ from similar compounds due to its unique structure.
Properties
IUPAC Name |
[1-[(3S,4S)-1-(benzenesulfonyl)-4-hydroxypyrrolidin-3-yl]piperidin-4-yl]-phenylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O4S/c25-21-16-24(29(27,28)19-9-5-2-6-10-19)15-20(21)23-13-11-18(12-14-23)22(26)17-7-3-1-4-8-17/h1-10,18,20-21,25H,11-16H2/t20-,21-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHYUJUFTUYQAOT-SFTDATJTSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)C2=CC=CC=C2)C3CN(CC3O)S(=O)(=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCC1C(=O)C2=CC=CC=C2)[C@H]3CN(C[C@@H]3O)S(=O)(=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.